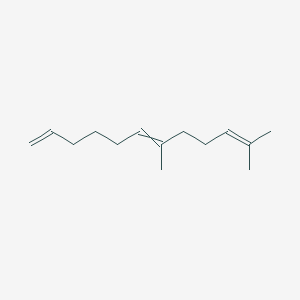

7,11-Dimethyldodeca-1,6,10-triene

Description

Contextualization within Polyene Chemistry and Terpenoid Research

7,11-Dimethyldodeca-1,6,10-triene is a member of the polyene family, characterized by its multiple carbon-carbon double bonds. This structural feature imparts a high degree of reactivity, making it susceptible to oxidation, isomerization, and polymerization. annualreviews.org It can also act as a ligand, coordinating with transition metals such as palladium and platinum to facilitate catalytic reactions. annualreviews.org

Within the vast landscape of natural products, this compound is classified as a sesquiterpenoid, a class of terpenes built from three isoprene (B109036) units. Terpenoids are a diverse group of organic chemicals produced by a wide variety of plants and some insects. annualreviews.org The biosynthesis of this compound, like other sesquiterpenes, proceeds through the mevalonate (B85504) (MVA) pathway, which generates the precursor farnesyl diphosphate (B83284) (FPP). nih.govmdpi.com The enzyme farnesene (B8742651) synthase then catalyzes the conversion of FPP to β-farnesene. wikipedia.orguniprot.org

The presence of multiple double bonds in its structure makes this compound a versatile precursor for the synthesis of a wide array of other chemicals. Its potential applications include the production of performance materials, adhesives, fragrances, surfactants, and even vitamin precursors. amyris.comfarnesene.net

Academic Research Significance and Current Gaps

The academic significance of this compound stems from its multifaceted roles in biological systems and its potential as a renewable chemical feedstock. A primary area of research has been its function as an alarm pheromone in most aphid species. annualreviews.orgnih.govnih.gov When released by an aphid, it signals danger to other aphids, causing them to cease feeding and disperse. annualreviews.org This has spurred investigations into its potential use in agriculture for pest control. acs.org

Furthermore, some plants release (E)-β-farnesene as a defensive mechanism to attract predators of herbivores, such as aphids. annualreviews.orgnih.gov This role in tritrophic interactions (plant-herbivore-predator) is a key area of study in chemical ecology. annualreviews.orgresearcher.life Research has also indicated its potential as an insecticide, with studies showing it can disrupt the development and reproduction of certain insect species. annualreviews.org

Despite these advances, significant research gaps remain. The high volatility and susceptibility to oxidation of naturally occurring β-farnesene limit its practical application in agriculture. nih.govacs.org Consequently, there is a need to develop more stable and efficient synthetic analogues. nih.govnih.gov

In the realm of biotechnology, while the microbial production of β-farnesene in engineered organisms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica has been successfully demonstrated, challenges in optimizing yield and reducing production costs persist. nih.govmdpi.comnih.gov A deeper and more comprehensive understanding of the cellular metabolic mechanisms is required to overcome the limitations of rational metabolic pathway design. nih.gov

The following interactive data table summarizes the key properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C15H24 | annualreviews.orgnih.gov |

| Molecular Weight | 204.35 g/mol | annualreviews.orgnih.gov |

| CAS Number (trans-β-Farnesene) | 18794-84-8 | annualreviews.orgnih.gov |

| Appearance | Colorless to faint-yellow liquid | farnesene.netnih.gov |

| Density | ~0.807 g/cm³ | annualreviews.org |

| Flash Point | 110 °C | annualreviews.org |

| Boiling Point | Not available | researcher.life |

| Melting Point | Not available | researcher.life |

Scope and Objectives of Focused Investigations

Current and future research on this compound is directed at addressing the identified gaps and fully harnessing its potential. The primary objectives of these focused investigations can be categorized as follows:

Enhancing Biotechnological Production: A major focus is on improving the efficiency and economic viability of microbial farnesene production. This involves the iterative enhancement of multiple genes in the mevalonate pathway, screening for more efficient β-farnesene synthases, and optimizing fermentation conditions. mdpi.comnih.gov The use of low-cost, renewable feedstocks such as lignocellulosic hydrolysates is also a key objective to make the process more sustainable and cost-effective. mdpi.comresearchgate.net

Development of Novel Analogues: To overcome the limitations of natural β-farnesene for agricultural applications, researchers are designing and synthesizing novel analogues with improved stability and targeted biological activity. nih.govacs.org These investigations aim to create compounds that retain the desired repellent or insecticidal properties while being more persistent in the field. nih.gov

Elucidation of Biological Mechanisms: A deeper understanding of the molecular mechanisms underlying the biological activities of β-farnesene is a critical objective. This includes studying its interaction with odorant-binding proteins in insects to better understand the basis of its pheromonal and insecticidal effects. nih.govnih.gov Research also aims to unravel the biophysical and structural foundations of its receptors in aphids. nih.gov

Expansion of Chemical Applications: Investigations are underway to explore the full potential of β-farnesene as a platform chemical. This includes its polymerization to create bio-based elastomers and its conversion into other high-value chemicals like squalane (B1681988) (a cosmetic ingredient) and vitamin E. mdpi.comamyris.comresearchgate.netacs.org

The following interactive data table outlines some of the key enzymes and organisms involved in the research of this compound:

| Organism/Enzyme | Role in Research | Source(s) |

| Yarrowia lipolytica | Host for biotechnological production of β-farnesene. | nih.govmdpi.com |

| Escherichia coli | Host for biotechnological production of β-farnesene. | nih.gov |

| Farnesyl Diphosphate Synthase (FPPS) | Key enzyme in the mevalonate pathway, providing the precursor for β-farnesene. | nih.gov |

| β-Farnesene Synthase | Catalyzes the final step in the biosynthesis of β-farnesene. | wikipedia.orguniprot.org |

| Artemisia annua (Sweet Wormwood) | Natural source of β-farnesene and its synthase enzyme. | uniprot.org |

| Solanum tuberosum (Potato) | Plant known to produce β-farnesene. | annualreviews.orgnih.gov |

| Triticum aestivum (Wheat) | Plant known to produce β-farnesene. | annualreviews.orgnih.gov |

| Origanum species | Plants reported to contain 7,11-Dimethyl-3-methylene-1,6Z,10-dodecatriene. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

220385-07-9 |

|---|---|

Molecular Formula |

C14H24 |

Molecular Weight |

192.34 g/mol |

IUPAC Name |

7,11-dimethyldodeca-1,6,10-triene |

InChI |

InChI=1S/C14H24/c1-5-6-7-8-11-14(4)12-9-10-13(2)3/h5,10-11H,1,6-9,12H2,2-4H3 |

InChI Key |

CTGNZDBBUKMRSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCCC=C)C)C |

Origin of Product |

United States |

Structural Elucidation and Stereoisomeric Configurations of 7,11 Dimethyldodeca 1,6,10 Triene Systems

Analysis of Geometric Isomerism (E/Z Configurations) at Double Bonds

Geometric isomerism, also known as cis-trans isomerism, arises from the restricted rotation around a double bond. In the context of 7,11-dimethyldodeca-1,6,10-triene and its related isomers, the E/Z notation is employed to describe the absolute stereochemistry of the double bonds. wikipedia.org This system assigns priority to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. If the higher-priority groups are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). If they are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite"). wikipedia.org

For instance, β-farnesene, which is 7,11-dimethyl-3-methylene-1,6,10-dodecatriene, can exist as two stereoisomers based on the geometry of its central double bond at C6. wikipedia.org The (6E)-isomer is commonly referred to as trans-β-farnesene, while the (6Z)-isomer is known as cis-β-farnesene. acs.org Similarly, α-farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) can exist as four stereoisomers due to the geometric possibilities at two of its three internal double bonds. wikipedia.org These isomers are (E,E)-α-farnesene, (E,Z)-α-farnesene, (Z,E)-α-farnesene, and (Z,Z)-α-farnesene. wikipedia.orgnist.govnist.gov

The specific geometric configuration significantly influences the chemical and physical properties of the molecule, as well as its biological activity. For example, (E,E)-α-farnesene is a common natural isomer found in the skin of apples. wikipedia.org

Table 1: Geometric Isomers of Farnesene (B8742651)

| Compound Name | IUPAC Name | Configuration |

| (E)-β-Farnesene | (6E)-7,11-Dimethyl-3-methylene-1,6,10-dodecatriene | E |

| (Z)-β-Farnesene | (6Z)-7,11-Dimethyl-3-methylene-1,6,10-dodecatriene | Z |

| (E,E)-α-Farnesene | (3E,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | E,E |

| (E,Z)-α-Farnesene | (3E,6Z)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | E,Z |

| (Z,E)-α-Farnesene | (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | Z,E |

| (Z,Z)-α-Farnesene | (3Z,6Z)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | Z,Z |

Positional Isomerism and Related Dodecatriene Scaffolds (e.g., β-Farnesene and its variants)

Positional isomerism occurs when compounds have the same molecular formula and the same carbon skeleton but differ in the position of a functional group or a double/triple bond. creative-chemistry.org.ukyoutube.comyoutube.com In the case of dodecatrienes, the location of the three double bonds along the twelve-carbon chain defines the positional isomers.

The primary distinction between α-farnesene and β-farnesene lies in the position of one double bond. wikipedia.org α-Farnesene is chemically known as 3,7,11-trimethyl-1,3,6,10-dodecatetraene, while β-farnesene is 7,11-dimethyl-3-methylene-1,6,10-dodecatriene. wikipedia.org This seemingly small structural difference leads to distinct chemical properties and biological roles.

Other related dodecatriene scaffolds can be envisioned by shifting the positions of the double bonds or the methyl groups. For example, nerolidol, which is 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a sesquiterpene alcohol with a similar carbon skeleton but with a hydroxyl group at the C3 position. nist.gov While not a direct positional isomer of farnesene in the strictest sense (due to the presence of the hydroxyl group), it highlights the diversity of related structures based on the dodecatriene framework.

The biosynthesis of these various sesquiterpenes often proceeds from a common precursor, farnesyl diphosphate (B83284) (FPP). researchgate.net The specific enzymes involved in the cyclization and rearrangement of FPP ultimately determine which positional and geometric isomer is formed. nih.gov

Table 2: Positional Isomers and Related Dodecatriene Scaffolds

| Compound Name | IUPAC Name | Key Structural Feature |

| β-Farnesene | 7,11-Dimethyl-3-methylene-1,6,10-dodecatriene | Methylene (B1212753) group at C3 |

| α-Farnesene | 3,7,11-Trimethyl-1,3,6,10-dodecatetraene | Conjugated double bonds at C1 and C3 |

| Nerolidol | 3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol | Hydroxyl group at C3 |

Conformational Analysis and Stereochemical Dynamics

The flexibility of the acyclic carbon chain in this compound and its isomers allows for a multitude of conformations. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. These different conformations can have varying energy levels, and the preferred conformation can influence the molecule's reactivity and interaction with other molecules. nih.gov

Theoretical studies on sesquiterpene biosynthesis have highlighted the importance of the conformation of cationic intermediates, such as the bisabolyl cation, in determining the final stereochemistry of the resulting sesquiterpene. acs.org The conformation of the precursor molecule within an enzyme's active site is believed to be a key factor in directing the cyclization and rearrangement reactions that lead to the vast diversity of sesquiterpene structures. researchgate.netacs.org

Advanced Synthetic Pathways and Methodologies for 7,11 Dimethyldodeca 1,6,10 Triene and Its Structural Analogues

Chemical Synthesis Approaches

The construction of 7,11-dimethyldodeca-1,6,10-triene, also known as β-farnesene, and its related structures relies on a toolkit of modern organic synthesis reactions. nist.gov The choice of synthetic route often depends on the desired isomeric purity and the starting materials available.

Grignard reactions are a cornerstone in the synthesis of terpenes, providing a powerful method for carbon-carbon bond formation. byjus.com These reactions involve the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group or an alkyl halide. byjus.comlibretexts.org

In the context of synthesizing farnesene (B8742651) analogues, a Grignard reagent derived from a suitable alkyl or aryl halide can be coupled with a molecule containing a leaving group or an epoxide. nih.govyoutube.com For instance, the synthesis of a tertiary alcohol can be achieved by reacting a ketone with a Grignard reagent. libretexts.orgmasterorganicchemistry.com This approach allows for the step-wise construction of the carbon backbone. The versatility of Grignard reagents enables the synthesis of primary, secondary, and tertiary alcohols, which can then be further transformed into the desired triene structure. libretexts.orgyoutube.comyoutube.com

A general representation of a Grignard reaction is the addition of R-MgX to a ketone to form a tertiary alcohol after acidic workup.

Table 1: Examples of Grignard Reaction Precursors for Alcohol Synthesis

| Resulting Alcohol Type | Carbonyl Compound | Grignard Reagent |

| Primary Alcohol | Formaldehyde | R-MgX |

| Secondary Alcohol | Aldehyde (R'-CHO) | R-MgX |

| Tertiary Alcohol | Ketone (R'-CO-R'') | R-MgX |

The Wittig reaction and its variations are indispensable for the creation of carbon-carbon double bonds with good stereocontrol, a critical feature in the synthesis of specific isomers of this compound. wikipedia.orglumenlearning.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.commasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org This predictability is exploited in the synthesis of specific farnesene and homofarnesene isomers. rsc.org For example, the synthesis of (Z,E)-α-farnesene and its (Z,Z) isomer has been accomplished using a Wittig condensation as a key step. rsc.org The preparation of the Wittig reagent itself involves the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. lumenlearning.com

Table 2: Stereochemical Control in Wittig Reactions

| Ylide Type | Predominant Alkene Isomer |

| Stabilized | (E)-alkene |

| Non-stabilized | (Z)-alkene |

Achieving high isomeric purity is a significant challenge in the synthesis of complex alkenes like this compound. The biological activity of different isomers can vary substantially, making stereocontrol a paramount objective. longdom.org

Methods to control isomeric purity often involve the use of stereoselective reactions. For instance, the choice between a stabilized or non-stabilized Wittig reagent can direct the formation of a specific double bond geometry. organic-chemistry.org Additionally, other olefination methods, such as the Horner-Wadsworth-Emmons reaction, can offer superior stereoselectivity, typically favoring the formation of (E)-alkenes.

The separation of isomers can be a difficult task. Therefore, synthetic strategies that directly produce a single isomer in high purity are highly desirable. This often requires careful planning of the synthetic route and the use of highly selective catalysts or reagents. Techniques like quantitative NMR (Q-NMR) can be employed to determine the isomeric purity of the final product. libretexts.org

The development of stereoselective and enantioselective synthetic methods is crucial for producing specific stereoisomers of this compound and its analogues. ub.edu Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. longdom.org

This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. ub.edu For example, enantioselective reduction of a ketone precursor using a chiral catalyst can establish a key stereocenter in the molecule. iupac.org Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative to traditional methods. rsc.org Chiral phosphoric acids, for instance, have been used to catalyze reactions with high enantioselectivity. rsc.org

The ultimate goal of these methods is to synthesize enantiomerically pure compounds, which is often essential for their intended biological applications, as different enantiomers can have vastly different physiological effects. longdom.org

The synthesis of chlorinated analogues of dodecatrienes, such as chlorinated derivatives of farnesyl diphosphate (B83284), has been explored to probe the mechanisms of enzymes like farnesyl diphosphate synthase. nih.govnih.gov These chlorinated analogues serve as valuable tools for biochemical studies.

The synthesis of these compounds involves the introduction of chlorine atoms at specific positions in the molecule. For example, the synthesis of a C3-chloro analogue of isopentenyl diphosphate (IPP) has been reported. nih.gov This involved the conversion of 3-buten-1-ol (B139374) to a tosylate, followed by a reaction sequence involving sulfuryl chloride and phenylselenyl chloride to introduce the chlorine atom. nih.gov The resulting chlorinated building block can then be used in subsequent enzymatic or chemical steps to generate chlorinated dodecatriene analogues.

Dodecatrienyl bromide intermediates are versatile precursors in the synthesis of various terpenes and their derivatives. nih.gov These bromides can be readily converted into other functional groups or used in coupling reactions to extend the carbon chain.

The preparation of these intermediates often involves the bromination of a corresponding alcohol or the direct reaction of an alkene with a bromine source. For example, a carboxylate salt can be treated with bromine in water to yield a bromide. nih.gov These brominated intermediates can then participate in reactions such as intramolecular cyclization or coupling with other nucleophiles to construct the desired molecular framework.

Synthesis of Specific Dodecatriene Derivatizations (e.g., methoxymethylidene-substituted trienes)

The targeted synthesis of dodecatriene derivatives allows for the exploration of structure-activity relationships and the development of novel compounds with specific properties. One such derivatization is the introduction of a methoxymethylidene group, which alters the electronic and steric profile of the parent molecule.

The synthesis of (3E,6E)-3-(methoxymethylene)-7,11-dimethyl-1,6,10-dodecatriene has been reported in the scientific literature, providing a pathway to this specific analogue. chemsynthesis.com While detailed experimental procedures require consulting the original publication, the structure indicates a targeted modification at the C3 position, replacing the methylene (B1212753) group of a β-farnesene-type structure with a methoxy-substituted ethylidene group. Such syntheses often involve multi-step processes, potentially utilizing Wittig-type reactions or other carbon-carbon bond-forming strategies to introduce the substituted exocyclic double bond.

Another related class of compounds are the isomers of 7,11-dimethyl-3-methylene-1,6,10-dodecatriene, such as (6Z)-7,11-dimethyl-3-methylene-1,6,10-dodecatriene. Synthetic pathways have been developed that allow for its reaction under mild conditions, which is beneficial for both experimental safety and the yield of the final product. The conjugated diene system within these molecules makes them amenable to various chemical transformations, including oxidation, isomerization, and polymerization. Furthermore, they can act as ligands, coordinating with transition metals like palladium and platinum to facilitate catalysis.

Table 1: Examples of Synthesized Dodecatriene Derivatives

| Compound Name | Molecular Formula | Key Structural Feature | Synthesis Reference |

|---|---|---|---|

| (3E,6E)-3-(methoxymethylene)-7,11-dimethyl-1,6,10-dodecatriene | C₁₆H₂₆O | Methoxymethylidene group at C3 | chemsynthesis.com |

| (6Z)-7,11-dimethyl-3-methylene-1,6,10-dodecatriene | C₁₅H₂₄ | cis-(Z) configuration at C6-C7 double bond |

Chemoenzymatic and Biocatalytic Synthesis Strategies

Harnessing the power of enzymes, chemoenzymatic and biocatalytic strategies offer highly specific and efficient routes for synthesizing dodecatrienes and their analogues. These methods often proceed under mild conditions with high stereoselectivity, which is difficult to achieve through purely chemical synthesis.

Enzymatic Conversion of Isoprenoid Diphosphate Precursors (e.g., Farnesyl Diphosphate)

The central precursor for the biosynthesis of sesquiterpenes, including dodecatrienes, is (2E,6E)-Farnesyl diphosphate (FPP). FPP is a C15 isoprenoid that serves as a critical branch point in the broader terpenoid biosynthesis pathway. nih.gov The enzyme Farnesyl pyrophosphate synthase (FPPS) catalyzes the formation of FPP through the head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net

Once formed, FPP is the substrate for a vast array of terpene synthases that catalyze its conversion into a multitude of cyclic and acyclic sesquiterpene structures. This enzymatic conversion is the key step in generating the carbon skeleton of dodecatrienes. The reaction initiates with the ionization of the diphosphate group from FPP, creating a farnesyl carbocation that can then undergo various rearrangements, cyclizations, and deprotonations to yield the final terpene product.

Investigation of Terpene Synthase Catalysis in Dodecatriene Formation

Terpene synthases (TPSs) are the enzymes responsible for the remarkable diversity of terpene structures. Their catalytic activity transforms the linear FPP precursor into complex hydrocarbon products. researchgate.net These enzymes are known for their "plasticity," meaning a single enzyme can sometimes produce multiple products, and they can also accept modified or unnatural substrates to generate novel compounds.

Studies on bacterial sesquiterpene synthases have demonstrated their ability to convert synthetic FPP analogues, providing insight into their cyclization mechanisms. nih.gov This approach not only helps to elucidate the natural reaction pathways but also opens the door to a new chemical space by producing previously unknown compounds. The product outcome is controlled by the specific architecture of the enzyme's active site, which guides the folding of the flexible FPP substrate and stabilizes the reactive carbocation intermediates throughout the catalytic cascade.

Biotransformation Protocols for Structural Modifications

Biotransformation utilizes whole microbial cells or purified enzymes to perform chemical modifications on a substrate. This technique is particularly valuable for introducing functional groups into complex molecules like sesquiterpenes at positions that are difficult to access through traditional chemical methods. nih.gov Fungi, in particular, have been widely explored for their ability to transform sesquiterpenoids into more valuable derivatives. nih.gov

Microbial transformation can lead to a variety of reactions, including hydroxylations, oxidations, reductions, and epoxidations. nih.govresearchgate.net For instance, research on the eudesmane (B1671778) sesquiterpene plectranthone (B1251747) showed that the fungus Beauveria bassiana was capable of metabolizing it into five different compounds. acs.org Similarly, fungi have been used to biotransform other sesquiterpenoids, leading to novel derivatives. oup.com These methods can mimic biosynthetic pathways and generate new products with potentially enhanced biological activities. oup.com

Production of Hydroxylated Dodecatriene Derivatives

Hydroxylation is a common structural modification in natural products that can significantly alter their biological activity and physicochemical properties. Biocatalytic methods are highly effective for producing hydroxylated derivatives of dodecatrienes. Microorganisms, equipped with enzymes like cytochrome P450 monooxygenases, are capable of introducing hydroxyl groups with high regio- and stereospecificity. researchgate.net

The microbial transformation of various sesquiterpenes frequently yields hydroxylated products. For example, studies on the sesquiterpene (−)-Ambrox® using several fungi resulted in the production of various hydroxylated derivatives, including mono-, di-, and triols. researchgate.net This demonstrates the capacity of microbial systems to perform sequential oxidations on a terpene scaffold. This enzymatic approach provides a powerful tool for generating libraries of hydroxylated dodecatriene derivatives for further study and application.

Biosynthesis and Metabolic Pathways Relevant to Dodecatriene Formation

The biosynthesis of this compound and other sesquiterpenes is rooted in the central carbon metabolism of the organism. The universal C5 building blocks of all terpenes, IPP and DMAPP, are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. numberanalytics.comrsc.org

In eukaryotes (including plants and fungi), the MVA pathway operates in the cytosol. ontosight.ainih.gov It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce IPP. numberanalytics.com This pathway is generally responsible for synthesizing the precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgnih.gov

The MEP pathway, in contrast, is found in bacteria and in the plastids of plants. rsc.orgnih.gov It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to generate IPP and DMAPP. numberanalytics.com This pathway typically supplies the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org

Table 2: Key Biosynthetic Pathways for Dodecatriene Precursors

| Pathway | Cellular Location | Starting Materials | Primary Products | Typical Terpene Class |

|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol (Eukaryotes) | Acetyl-CoA | IPP, DMAPP | Sesquiterpenes (C15), Triterpenes (C30) |

Following the synthesis of IPP and DMAPP, the enzyme FPP synthase (FPPS) catalyzes the sequential condensation of two IPP units with one DMAPP unit to form the C15 molecule, FPP. researchgate.netontosight.ai As the direct precursor to all sesquiterpenes, FPP is then available for catalysis by a specific terpene synthase, which sculpts the final acyclic or cyclic structure of the dodecatriene product, such as β-farnesene. researchgate.netnih.gov

Condensation of Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate Units

The biosynthesis of all terpenoids, including this compound, originates from two fundamental five-carbon (C5) building blocks: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). taylorandfrancis.comwikipedia.org These precursors are generated through two primary metabolic routes: the mevalonate (MVA) pathway, which is active in the cytosol of animals and plants, and the methylerythritol phosphate (MEP) pathway, located in the plastids of plants and many microorganisms. taylorandfrancis.comwikipedia.org

The assembly of the carbon skeleton for sesquiterpenes like β-farnesene is orchestrated by a class of enzymes known as prenyltransferases, specifically Farnesyl Pyrophosphate Synthase (FPPS). nih.gov FPPS catalyzes the sequential head-to-tail condensation of two IPP units with one DMAPP molecule. acs.orgacs.org This process is not a single-step addition but a sequential elongation:

Formation of Geranyl Pyrophosphate (GPP): The synthesis begins with the condensation of one molecule of DMAPP with one molecule of IPP. nih.govlibretexts.org FPPS facilitates this reaction to produce Geranyl Pyrophosphate (GPP), a C10 intermediate and the precursor to all monoterpenes. taylorandfrancis.com

Formation of Farnesyl Pyrophosphate (FPP): The same FPPS enzyme then catalyzes a second condensation reaction, this time between the newly formed GPP and another molecule of IPP. nih.govlibretexts.org This elongation step yields Farnesyl Pyrophosphate (FPP), a C15 isoprenoid. acs.orgresearchgate.net

The catalytic mechanism for these condensations is thought to proceed via an ionization-condensation-elimination model, which requires the presence of divalent metal cations like Mg²⁺. nih.govlibretexts.orgnih.gov The process involves the departure of the pyrophosphate group from the allylic substrate (DMAPP or GPP), generating a carbocationic intermediate. acs.orgtanta.edu.eg This reactive intermediate is then attacked by the nucleophilic double bond of an incoming IPP molecule, forming a new carbon-carbon bond. libretexts.org A final deprotonation step regenerates the double bond, completing the elongation.

FPP serves as the direct and crucial precursor for the biosynthesis of all sesquiterpenes (C15), including this compound, as well as triterpenes and sterols. nih.govtaylorandfrancis.com

Table 1: Key Precursors and Enzymes in FPP Synthesis

| Component | Abbreviation | Class | Role in Synthesis |

| Isopentenyl Pyrophosphate | IPP | C5 Precursor | The fundamental repeating unit for chain elongation. taylorandfrancis.com |

| Dimethylallyl Pyrophosphate | DMAPP | C5 Precursor | The initial C5 unit that starts the elongation process. taylorandfrancis.com |

| Geranyl Pyrophosphate | GPP | C10 Intermediate | Precursor to monoterpenes; intermediate in FPP synthesis. taylorandfrancis.com |

| Farnesyl Pyrophosphate | FPP | C15 Precursor | Direct precursor to sesquiterpenes, including β-farnesene. nih.govresearchgate.net |

| Farnesyl Pyrophosphate Synthase | FPPS | Enzyme | Catalyzes the sequential condensation of IPP with DMAPP and GPP. acs.orgacs.org |

Mechanisms of Terpene Cyclase Action in Dodecatriene Biosynthesis

Once Farnesyl Pyrophosphate (FPP) is synthesized, it is directed toward the production of a vast array of sesquiterpenes through the action of Terpene Synthases (TPSs), also known as Terpene Cyclases (TCs). nih.govnih.gov These enzymes are responsible for the remarkable diversity of terpene structures. They catalyze the conversion of the acyclic FPP into various cyclic or acyclic hydrocarbon products. researchgate.net The formation of this compound (β-farnesene) is accomplished by a specific farnesene synthase, which is a type of acyclic sesquiterpene synthase.

The general mechanism for sesquiterpene formation by a Class I TPS involves several key steps:

Binding and Ionization: The FPP substrate binds to the active site of the terpene synthase. The enzyme then facilitates the dissociation of the pyrophosphate group, a process aided by Mg²⁺ cofactors. This generates a highly reactive farnesyl carbocation. illinois.edu

Carbocation Management: The enzyme's active site architecture shields the carbocation from being prematurely quenched by water and guides its subsequent rearrangements or deprotonation.

Deprotonation: For acyclic sesquiterpenes like β-farnesene, the reaction cascade is terminated by the specific removal of a proton from a carbon adjacent to the positive charge, forming a new double bond. The precise position of this deprotonation determines the specific farnesene isomer produced.

Plant TPS gene families are categorized into several subfamilies, with the TPS-a subfamily being primarily responsible for the synthesis of sesquiterpenes. nih.govfrontiersin.org For example, in maize, the terpene synthase TPS3 has been shown to be involved in producing sesquiterpene volatiles following herbivory. researchgate.net The synthesis of structural analogues, such as the C11 homoterpene (E)-3,8-dimethyl-1,4,7-nonatriene (DMNT), involves further enzymatic steps. After FPP is converted to the alcohol (E)-nerolidol by a specific synthase, a cytochrome P450 enzyme (like CYP82G1 in Arabidopsis) catalyzes an oxidative cleavage to produce the final C11 volatile. nih.gov

Table 2: Representative Terpene Synthases and Their Products

| Enzyme/Enzyme Class | Precursor | Product(s) | Function/Significance |

| Farnesene Synthase (TPS-a subfamily) | FPP | (E)-β-Farnesene | Produces the acyclic sesquiterpene common in floral scents and as an aphid alarm pheromone. nih.govfrontiersin.org |

| (E)-Nerolidol Synthase | FPP | (E)-Nerolidol | Creates the tertiary alcohol precursor for the homoterpene DMNT. nih.gov |

| Cytochrome P450 (CYP82G1) | (E)-Nerolidol | DMNT | Catalyzes the final oxidative cleavage step in the biosynthesis of the C11 homoterpene DMNT. nih.gov |

| Class II Terpene Cyclases | FPP, GGPP | Various cyclic diterpenes and sesquiterpenes | Initiate cyclization through protonation of a double bond, a different mechanism than Class I TCs. nih.govrsc.org |

Branch Point Divergence in Isoprenoid Pathway to Dodecatrienes

The isoprenoid pathway is characterized by several critical branch points where intermediates are channeled into distinct biosynthetic routes. Farnesyl Pyrophosphate (FPP) represents one of the most significant of these metabolic forks. nih.govfrontiersin.org The fate of the FPP pool is determined by the suite of enzymes competing for it as a substrate within a specific cell or tissue.

From the central FPP hub, metabolic pathways can diverge in several directions:

Sesquiterpene Synthesis: As detailed above, terpene synthases convert FPP into a vast library of C15 sesquiterpenes, including this compound. researchgate.net

Sterol and Triterpene Synthesis: Two molecules of FPP can be joined head-to-head by the enzyme squalene (B77637) synthase, committing these precursors to the biosynthesis of squalene, the foundational molecule for all sterols (like cholesterol) and other triterpenoids. taylorandfrancis.com

Diterpene and Tetraterpene Synthesis: FPP can be further elongated by the addition of another IPP unit. This reaction, catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS), produces the C20 precursor Geranylgeranyl Pyrophosphate (GGPP). taylorandfrancis.comnih.gov GGPP is the entry point for the synthesis of diterpenes (e.g., gibberellins), tetraterpenes (e.g., carotenoids), and the side chains of chlorophylls. nih.gov

Other Essential Molecules: FPP is also the precursor for the synthesis of other vital compounds, including dolichols, ubiquinones (B1209410) (Coenzyme Q), and for the farnesylation of proteins, a post-translational modification crucial for protein localization and function. nih.govfrontiersin.org

The divergence to produce homoterpenes like DMNT (C11) and TMTT (C16) represents another layer of metabolic branching. DMNT biosynthesis branches from FPP, while TMTT biosynthesis branches from the C20 precursor GGPP, highlighting how different core isoprenoid precursors can be modified to produce structurally related volatile compounds of varying chain lengths. nih.gov The regulation of gene expression for these competing enzymes (e.g., farnesene synthase vs. squalene synthase vs. GGPPS) is a key mechanism controlling the flow of carbon through these divergent pathways. researchgate.net

Table 3: Metabolic Fate of the Farnesyl Pyrophosphate (FPP) Branch Point

| Pathway | Key Enzyme | Immediate Product | Final Product Class |

| Sesquiterpene Biosynthesis | Terpene Synthase (TPS) | Various C15 hydrocarbons/alcohols | Sesquiterpenoids (e.g., β-farnesene). researchgate.net |

| Sterol/Triterpene Biosynthesis | Squalene Synthase | Squalene | Sterols, Triterpenoids. taylorandfrancis.com |

| Diterpene/Carotenoid Biosynthesis | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Geranylgeranyl Pyrophosphate (GGPP) | Diterpenoids, Carotenoids, Chlorophylls. taylorandfrancis.comnih.gov |

| Protein Prenylation | Protein Farnesyltransferase | Farnesylated Protein | Modified proteins with membrane-targeting signals. nih.govfrontiersin.org |

| Homoterpene Biosynthesis | (E)-Nerolidol Synthase / P450 | (E)-Nerolidol / DMNT | C11 Volatile Compounds. nih.gov |

Chemical Reactivity, Reaction Mechanisms, and Complex Transformations of 7,11 Dimethyldodeca 1,6,10 Triene

Isomerization Phenomena and Catalytic Influences

The double bonds in 7,11-dimethyldodeca-1,6,10-triene can undergo isomerization, leading to a variety of geometric and positional isomers. This process can be influenced by a range of catalysts, including both acidic and enzymatic systems.

Solid acid catalysts, such as zeolites, have been shown to facilitate the isomerization of farnesene (B8742651) isomers. For instance, zeolites like ferrierite (FER) and ZSM-5 (MFI) can catalyze the skeletal isomerization of olefins. youtube.com While specific product distribution data for this compound is not extensively detailed in readily available literature, the general principles suggest that the catalyst's pore size and acidity play a crucial role in determining the product selectivity. youtube.com The reaction conditions, including temperature and the presence of a solvent, also significantly impact the outcome. nrochemistry.comyoutube.com

Enzymatic catalysis offers a high degree of selectivity in the isomerization of farnesene precursors. Farnesene synthases (FS), for example, catalyze the conversion of farnesyl pyrophosphate (FPP) into various farnesene isomers. nih.gov Depending on the specific synthase and its active site architecture, different isomers can be produced with high fidelity. For instance, (E)-β-farnesene synthase (EBFS) specifically catalyzes the formation of (E)-β-farnesene. nih.gov

The table below summarizes the types of catalysts and their general influence on the isomerization of farnesene and related terpenes.

| Catalyst Type | General Influence | Example |

| Solid Acids (e.g., Zeolites) | Skeletal and double bond isomerization. Product distribution depends on catalyst structure and reaction conditions. | Isomerization of C4-C7 1-olefins over ferrierite (FER) and ZSM-5 (MFI) zeolites. youtube.com |

| Enzymes (e.g., Farnesene Synthase) | Highly selective formation of specific isomers based on the enzyme's active site. | (E)-β-farnesene synthase (EBFS) produces (E)-β-farnesene from farnesyl pyrophosphate. nih.gov |

Cyclization Pathways and Product Formation

The polyene chain of this compound is predisposed to undergo cyclization reactions, particularly under acidic conditions, leading to a variety of monocyclic and bicyclic sesquiterpenoids.

Acid-catalyzed cyclization is a prominent reaction pathway. The process is typically initiated by the protonation of one of the double bonds, which generates a carbocation. youtube.com This carbocation can then be attacked intramolecularly by another double bond in the chain, leading to ring formation. The stability of the resulting cyclic carbocation intermediates plays a crucial role in determining the final product distribution. For example, the acid-catalyzed cyclization of farnesene derivatives can yield compounds with bisabolane, curcumene, and other cyclic frameworks. nih.gov The choice of acid and reaction conditions can influence the selectivity of the cyclization. For instance, formic acid has been used to catalyze the cyclization of related terpenols. rsc.org

Biomimetic cyclizations, which aim to mimic the enzymatic processes that occur in nature, represent a sophisticated approach to controlling the outcome of these reactions. rsc.org These reactions often employ specific catalysts or reaction conditions to favor the formation of a particular cyclic structure. rsc.org For example, the use of certain Lewis acids or enzymatic systems can lead to the formation of specific cyclic terpenes with high selectivity. nih.gov

Below is a table summarizing key aspects of farnesene cyclization:

| Cyclization Type | Initiator/Catalyst | Key Intermediates | Potential Products |

| Acid-Catalyzed | Protic acids (e.g., H₂SO₄, Formic Acid), Lewis acids | Acyclic and cyclic carbocations | Bisabolene, Curcumene, other monocyclic and bicyclic sesquiterpenes nih.gov |

| Biomimetic | Enzymes (e.g., Terpene Cyclases), specific chemical catalysts | Enzyme-bound carbocations or specific catalyst-substrate complexes | Specific, often stereochemically defined, cyclic terpenes nih.govrsc.org |

Electrophilic and Nucleophilic Addition Reactions to Polyene Systems

The electron-rich double bonds of this compound are susceptible to attack by electrophiles, leading to addition reactions. Conversely, derivatives of this compound, such as epoxides, can undergo nucleophilic addition.

Electrophilic Addition: The addition of hydrogen halides (HX) to the double bonds of this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of a more stable carbocation intermediate. pressbooks.publeah4sci.commasterorganicchemistry.com The subsequent attack by the halide ion on the carbocation completes the addition. The regioselectivity of this reaction is dictated by the relative stability of the possible carbocation intermediates. pressbooks.publumenlearning.com The reaction with halogens, such as bromine (Br₂), also proceeds via electrophilic addition, typically resulting in the formation of a dihaloalkane. libretexts.org

Nucleophilic Addition: While this compound itself is not typically susceptible to nucleophilic attack, its derivatives can be. A key example is the ring-opening of farnesene epoxide, a derivative of the parent compound. google.com In this reaction, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. nih.govyoutube.com Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. researchgate.net This reaction is a valuable method for introducing a variety of functional groups in a stereospecific manner. nih.gov

The following table outlines the general principles of these addition reactions:

| Reaction Type | Reagent | Key Principle/Regioselectivity | Product Type |

| Electrophilic Addition | Hydrogen Halides (e.g., HCl, HBr) | Markovnikov's rule: H adds to the less substituted carbon, forming the more stable carbocation. pressbooks.pubmasterorganicchemistry.com | Alkyl Halide |

| Electrophilic Addition | Halogens (e.g., Br₂) | Addition across the double bond. | Dihaloalkane libretexts.org |

| Nucleophilic Addition | Nucleophiles (on epoxide derivative) | Attack at the less sterically hindered carbon (basic/neutral conditions). researchgate.net | Functionalized alcohol |

Regioselective and Stereoselective Functionalization

The presence of multiple, non-equivalent double bonds in this compound allows for the possibility of regioselective and stereoselective functionalization. This means that specific double bonds can be targeted and that the spatial orientation of the newly introduced functional groups can be controlled.

A prime example of this is the epoxidation reaction. The different double bonds in the farnesene skeleton exhibit varying degrees of reactivity towards epoxidizing agents. This difference in reactivity can be exploited to achieve regioselective epoxidation. For instance, the electron-rich trisubstituted double bonds are generally more reactive towards electrophilic epoxidizing agents than the terminal double bond. Furthermore, by using chiral catalysts or directing groups, it is possible to achieve stereoselective epoxidation, leading to the formation of a specific enantiomer or diastereomer of the epoxide.

While specific data on the regioselective functionalization of this compound is not extensively documented in readily available literature, the principles of controlling selectivity in the functionalization of polyenes are well-established.

Rearrangement Reactions within the Dodecatriene Framework

The carbon skeleton of this compound and its derivatives can undergo sigmatropic rearrangements, such as the Cope and Claisen rearrangements. These pericyclic reactions involve a concerted reorganization of electrons through a cyclic transition state and are powerful tools for forming new carbon-carbon bonds and complex molecular architectures.

Cope Rearrangement: This nrochemistry.comnrochemistry.com-sigmatropic rearrangement involves a 1,5-diene system. wikipedia.orgmasterorganicchemistry.comnrochemistry.com While this compound itself does not possess the requisite 1,5-diene moiety for a classical Cope rearrangement, certain derivatives can be designed to undergo this transformation. The reaction is thermally induced and proceeds through a chair-like transition state, which often imparts a high degree of stereoselectivity to the process. nrochemistry.com A notable variant is the Oxy-Cope rearrangement, where the presence of a hydroxyl group at the C3 position of the 1,5-diene leads to an enol product that tautomerizes to a carbonyl compound, making the reaction essentially irreversible. masterorganicchemistry.comwikipedia.orgyoutube.com

Claisen Rearrangement: The Claisen rearrangement is another nrochemistry.comnrochemistry.com-sigmatropic rearrangement, typically involving an allyl vinyl ether, which rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. nrochemistry.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org Farnesol, an alcohol derivative of farnesene, can be converted into an allyl vinyl ether, which can then undergo a Claisen rearrangement. This reaction is also concerted and proceeds through a highly ordered, chair-like transition state, allowing for the stereospecific transfer of chirality. organic-chemistry.org There are several variations of the Claisen rearrangement, such as the Ireland-Claisen and Johnson-Claisen rearrangements, which offer milder reaction conditions and broader substrate scope. wikipedia.org

The table below provides a summary of these important rearrangement reactions.

| Rearrangement | Substrate Requirement | Key Features | Typical Product |

| Cope | 1,5-diene system | Thermally induced, nrochemistry.comnrochemistry.com-sigmatropic shift, often reversible, stereoselective. wikipedia.orgnrochemistry.com | Isomeric 1,5-diene |

| Oxy-Cope | 1,5-dien-3-ol | Irreversible due to tautomerization of the enol product to a carbonyl. wikipedia.orgyoutube.com | γ,δ-Unsaturated carbonyl |

| Claisen | Allyl vinyl ether | Thermally induced, nrochemistry.comnrochemistry.com-sigmatropic shift, concerted mechanism, stereospecific. nrochemistry.comorganic-chemistry.orglibretexts.org | γ,δ-Unsaturated carbonyl |

Advanced Spectroscopic and Chromatographic Characterization of 7,11 Dimethyldodeca 1,6,10 Triene and Its Derivatives

High-Resolution Mass Spectrometry (HRMS and FTMS) for Elemental Composition and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 7,11-Dimethyldodeca-1,6,10-triene and its derivatives, providing precise mass measurements that allow for the determination of elemental composition. This capability is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. Fourier Transform Mass Spectrometry (FTMS) is a type of HRMS that offers exceptionally high resolution and mass accuracy, further enhancing the confidence in structural assignments.

The molecular formula for this compound is C15H24, with a corresponding molecular weight of approximately 204.35 g/mol . nist.govbiosynth.com HRMS can confirm this elemental composition with a high degree of certainty, which is the foundational step in the structural elucidation of this and other related terpene compounds. For instance, in the analysis of complex mixtures from natural sources, HRMS can differentiate this compound from other co-eluting compounds that might have the same integer mass but differ in their elemental makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives. nih.gov It provides information about the chemical environment of individual atoms within a molecule, allowing for the precise assignment of its structure.

¹H and ¹³C NMR: One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to characterize terpene structures. springernature.comresearchgate.net

¹H NMR spectra of terpenes typically show characteristic signals for methyl groups (singlets between 0.7 and 2.0 ppm) and olefinic protons (broad triplets between 5.0 and 6.0 ppm). researchgate.net These signals help to identify the isoprene (B109036) units that form the backbone of the molecule.

¹³C NMR provides information on the carbon framework of the molecule. Together with ¹H NMR, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to build up the complete connectivity of the molecule.

³¹P NMR: While not directly applicable to this compound itself, ³¹P NMR is a powerful technique for analyzing phosphorus-containing derivatives of terpenes or for studying their interactions with phosphorus-containing reagents. mdpi.com This technique is highly sensitive due to the 100% natural abundance of the ³¹P nucleus and offers a wide chemical shift range, which minimizes signal overlap. mdpi.com It can be used to quantify phosphorus-containing compounds and to study reaction kinetics involving phosphate (B84403) transfer. mdpi.com For example, if this compound were to be functionalized with a phosphine (B1218219) ligand for use in catalysis, ³¹P NMR would be essential for characterizing the resulting organophosphorus compound. uni-muenchen.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification of Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile compounds like this compound and its various isomers. ufrgs.brmdpi.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the separated components and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

The separation of isomers, which have the same molecular formula and mass, is a key strength of GC. mdpi.comvurup.sk Different isomers of farnesene (B8742651), such as α-farnesene and β-farnesene, as well as their various geometric isomers (e.g., (E,E)-α-farnesene, (Z,E)-α-farnesene), can be separated using high-resolution capillary GC columns. vurup.skstackexchange.com The choice of stationary phase is critical; for instance, more polar stationary phases can improve the separation of certain cannabinoids and terpenes that might otherwise co-elute. encorelabs.com The retention times of the isomers, combined with their mass spectra, allow for their unambiguous identification.

| Technique | Application for this compound | Key Findings |

| GC-MS | Separation and identification of isomers | Can differentiate between α- and β-farnesene and their geometric isomers based on retention time and mass spectra. nist.govvurup.skfao.org |

| High-Resolution GC | Enhanced separation of complex isomer mixtures | Use of long capillary columns (e.g., 300m) can resolve a large number of positional and geometric isomers. stackexchange.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the purification and quantification of this compound and its derivatives. oup.com These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

HPLC is particularly useful for the purification of terpenes from complex mixtures, such as extracts from natural sources. nih.govspringernature.com Semi-preparative HPLC can be used to isolate sufficient quantities of a specific isomer for further structural analysis or biological testing. For quantification, HPLC offers high sensitivity, specificity, and accuracy. oup.com By using a suitable detector, such as a UV detector or a mass spectrometer, and calibrating with a known standard, the precise concentration of this compound in a sample can be determined. UHPLC, which uses smaller particle sizes in the stationary phase and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. ufrgs.br

| Parameter | HPLC | UHPLC |

| Primary Use | Purification and Quantification | High-throughput quantification |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | High | Very High |

Application of Hyphenated Analytical Techniques (e.g., LC-NMR, CE-MS)

The coupling of separation techniques with spectroscopic detectors, known as hyphenated techniques, provides a powerful approach for the analysis of complex mixtures containing this compound and its derivatives.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples the separation power of HPLC with the structure-elucidating capability of NMR. mdpi.comsemanticscholar.org It allows for the online acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly valuable for identifying unknown compounds in a mixture without the need for prior isolation. mdpi.comsemanticscholar.org Different operational modes, such as on-flow, stopped-flow, and loop storage, can be employed depending on the concentration of the analyte and the desired level of detail in the NMR data. mdpi.com

CE-MS (Capillary Electrophoresis-Mass Spectrometry): Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. When coupled with mass spectrometry, CE-MS becomes a highly efficient technique for the analysis of charged derivatives of this compound or for studying its interactions with charged species. While direct analysis of the non-polar this compound by CE can be challenging, derivatization or the use of micellar electrokinetic chromatography (MEKC) can enable its separation and analysis.

Advancements in Chiral Chromatography for Enantiomeric Separation

Many terpenes, including derivatives of this compound, can exist as enantiomers—non-superimposable mirror images. Since enantiomers often exhibit different biological activities, their separation and analysis are crucial. Chiral chromatography is the primary technique used for this purpose. khanacademy.orgyoutube.com

Theoretical and Computational Investigations on 7,11 Dimethyldodeca 1,6,10 Triene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 7,11-Dimethyldodeca-1,6,10-triene. These calculations provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to predicting its reactivity.

For instance, in a related sesquiterpene, α-farnesene, DFT analysis has shown the distribution of HOMO and LUMO isosurfaces. researchgate.net The HOMO is typically localized around the electron-rich π-systems of the double bonds, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed more across the carbon backbone, highlighting regions susceptible to nucleophilic attack. Similar distributions are expected for this compound, with the conjugated diene system at one end and the isolated double bonds being the most reactive centers.

The energetics of different isomers of triene systems can also be evaluated. DFT calculations can reliably predict the relative stabilities of various geometric isomers (e.g., E and Z isomers) of polycyclic aromatic hydrocarbons, and this can be extended to acyclic trienes. uwa.edu.au The stability is influenced by steric hindrance and the electronic effects of the substituent groups.

Table 1: Representative Calculated Energetic Properties of a Farnesene-like Triene System

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy unoccupied orbitals and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Dipole Moment | ~0.5 D | Provides insight into the polarity and intermolecular interactions of the molecule. |

Note: These values are illustrative and based on typical DFT calculations for similar sesquiterpenes.

Molecular Dynamics and Conformational Analysis of Triene Systems

The conformational flexibility of this compound is a critical aspect of its chemistry, influencing its physical properties and biological activity. Molecular dynamics (MD) simulations and conformational analysis are powerful techniques to explore the vast conformational space of such long-chain, flexible molecules. youtube.com

Conformational analysis of sesquiterpenes has revealed that even subtle changes in structure can lead to significant differences in the preferred three-dimensional shape. nih.gov For this compound, rotations around the numerous single bonds lead to a multitude of conformers with varying energies. The most stable conformers are those that minimize steric interactions between the methyl groups and the carbon backbone. nih.gov

Table 2: Key Torsional Angles and Their Influence on Conformation

| Torsional Angle | Description | Common Low-Energy Conformations |

| C5-C6-C7-C8 | Rotation around the single bond between the two internal double bonds. | Anti and gauche conformations are typically favored to minimize steric clash. |

| C9-C10-C11-C12 | Rotation around the single bond adjacent to the terminal double bond. | Skew and anti conformations are common. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the complex reaction mechanisms that this compound can undergo. The presence of multiple double bonds makes it susceptible to a variety of reactions, including oxidation, cyclization, and addition reactions. rsc.org

For example, the ozonolysis of β-farnesene, a structural isomer of the target compound, has been studied, and the reaction pathways leading to various oxidation products have been proposed. nih.gov Computational chemistry can be used to calculate the energies of intermediates and transition states for such reactions, providing a detailed understanding of the reaction coordinates. scielo.brresearchgate.net This allows for the prediction of the most likely reaction pathways and the major products formed under different conditions.

Transition state theory combined with quantum chemical calculations can also predict the regioselectivity and stereoselectivity of reactions. rsc.org For a molecule like this compound, predicting which double bond will react preferentially and from which face the attack will occur is a complex problem that can be addressed through computational modeling.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation and verification. DFT calculations can provide accurate predictions of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. mdpi.com

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. idc-online.com By comparing the calculated shifts for different possible isomers with experimental data, the correct structure can be confidently assigned. For complex molecules like this compound with many overlapping signals in their NMR spectra, computational prediction can be a powerful tool for unambiguous assignment. mdpi.com

Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretches, C=C stretches, and various bending modes.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Representative Triene Fragment

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C1 (CH2=) | 110.2 | 110.5 |

| C2 (-CH=) | 145.1 | 144.8 |

| C6 (=C(CH3)-) | 135.4 | 135.9 |

| C7 (-CH=) | 124.3 | 124.1 |

Note: These are illustrative values for a fragment of a farnesene-like molecule to demonstrate the typical accuracy of DFT-based NMR predictions.

Development of Predictive Models for Stereoselectivity in Synthesis

The synthesis of a specific stereoisomer of this compound presents a significant challenge due to the presence of multiple stereocenters and double bonds that can exist as E or Z isomers. Computational chemistry plays a crucial role in developing predictive models for stereoselectivity in organic synthesis. nih.govyoutube.com

By modeling the transition states of key stereodetermining steps, chemists can understand the factors that control the stereochemical outcome of a reaction. qub.ac.uk These models can account for steric and electronic effects of substrates, reagents, and catalysts. For example, in an asymmetric synthesis, computational models can help in designing chiral catalysts or auxiliaries that will favor the formation of the desired enantiomer or diastereomer.

These predictive models can significantly reduce the amount of trial-and-error experimentation required in the laboratory, accelerating the development of efficient and highly stereoselective synthetic routes to complex molecules like this compound. nih.gov

Structure Interaction Relationship Studies of 7,11 Dimethyldodeca 1,6,10 Triene Analogues in Biochemical Systems

Systematic Elucidation of Structural Element Contributions to Enzyme Recognition

The recognition of a substrate by an enzyme is a highly specific process governed by a complementary fit between the substrate's structural elements and the enzyme's active site. In the case of 7,11-Dimethyldodeca-1,6,10-triene analogues, which are mimics of farnesyl diphosphate (B83284) (FPP), key structural features include the pyrophosphate head group, the isoprenoid chain, and the positions of the methyl groups.

Studies on squalene (B77637) synthetase, an enzyme that utilizes FPP, have demonstrated the critical role of the pyrophosphate moiety for binding. Analogues lacking this group, such as the free alcohols or monophosphates, show no inhibitory activity, indicating that the diphosphate is the primary anchor to the enzyme. nih.gov The isoprenoid chain also contributes significantly to binding, likely through non-specific lipophilic interactions. Shortening the chain or saturating the double bonds has been found to severely diminish binding affinity. nih.gov

The methyl groups on the farnesene (B8742651) backbone also play a role in enzyme recognition and catalysis. The enzymatic conversion of FPP analogues with altered methylation patterns by various sesquiterpene synthases has revealed that these groups can influence the cyclization cascades. d-nb.infonih.gov For instance, the removal of a methyl group can lead to the formation of novel products, suggesting that the enzyme's active site has specific pockets that accommodate these methyl groups, and their absence can alter the folding of the substrate and the subsequent carbocation rearrangements. d-nb.infonih.gov

Table 1: Impact of Structural Modifications on Squalene Synthetase Inhibition

| Analogue Modification | Relative Inhibitory Strength | Inferred Contribution of Structural Element |

|---|---|---|

| Removal of pyrophosphate | Inactive | Essential for enzyme binding |

| Shortened carbon chain | Reduced | Contributes to binding via lipophilic interactions |

| Saturation of double bonds | Severely Reduced | Double bonds are important for proper conformation and/or binding |

| Substitution at C2, C3, C4 | Well tolerated | These positions are less critical for initial binding |

Data derived from studies on farnesyl pyrophosphate analogues and their inhibitory effects on yeast squalene synthetase. nih.gov

Investigation of Alkene Geometry Effects on Substrate-Enzyme Binding

The geometry of the double bonds within the this compound scaffold is a crucial determinant of the outcome of enzymatic reactions. The natural substrate for most sesquiterpene synthases is (2E,6E)-farnesyl diphosphate. However, studies utilizing geometric isomers have revealed the profound impact of alkene stereochemistry on substrate binding and the subsequent catalytic cascade.

Research on a multiproduct terpene synthase from Medicago truncatula demonstrated that when presented with (2Z,6E)-FDP, the enzyme produced a completely different set of cyclic products compared to those formed from the natural (E,E)-isomer. db-thueringen.de This indicates that the initial geometry of the C2-C3 double bond dictates a different conformational folding of the substrate within the active site, leading to alternative cyclization pathways.

Furthermore, site-directed mutagenesis studies on farnesene synthases have shown that a single amino acid change can switch the product specificity from (E)-β-farnesene to (Z)-α-farnesene. nih.govacs.org This remarkable shift is attributed to alterations in the shape and steric environment of the active site, which in turn favors a different folding and deprotonation of the farnesyl cation intermediate. For example, in β-farnesene synthase from Artemisia annua (AaFS), the bulky side chain of a tryptophan residue is thought to force the substrate into a "C"-shaped conformation, leading to the formation of β-farnesene. nih.govacs.org Replacing this tryptophan with a smaller cysteine residue, as seen in α-farnesene synthase, is proposed to allow the substrate to adopt a more extended conformation, resulting in the production of α-farnesene. nih.govacs.org

Table 2: Product Profile of Medicago truncatula Terpene Synthase with FPP Isomers

| Substrate Isomer | Major Products | Implication of Alkene Geometry |

|---|---|---|

| (E,E)-Farnesyl Diphosphate | Various sesquiterpenes (e.g., germacrene D) | Natural geometry leads to the expected cyclization cascade. |

| (Z,E)-Farnesyl Diphosphate | Novel cyclic products not seen with the (E,E)-isomer | Altered geometry forces a different substrate folding and cyclization pathway. |

Data based on studies with a multiproduct terpene synthase. db-thueringen.de

Modulating Intermolecular Interactions through Strategic Derivatization

Strategic derivatization of this compound analogues offers a powerful tool to probe and modulate the intermolecular interactions within the enzyme's active site. By introducing different functional groups, researchers can alter properties such as hydrophobicity, electronics, and steric bulk, thereby influencing substrate binding and catalysis.

One approach involves modifying the pyrophosphate leaving group. While essential for binding, alterations to this moiety can fine-tune the interaction. For example, studies with farnesyl diphosphate synthase have utilized analogues with modified diphosphates to understand the importance of this group in the catalytic mechanism. nih.gov

Another strategy is to introduce bulky or electron-withdrawing/donating groups onto the hydrocarbon backbone. The synthesis of FPP analogues with aryl moieties and their evaluation with protein farnesyltransferase revealed that while some bulky analogues were good substrates, others exhibited significantly reduced catalytic efficiency. nih.gov This suggests that the enzyme's active site has a defined space and that steric hindrance can impede proper positioning for catalysis or slow down product release. nih.gov

Furthermore, the introduction of heteroatoms can lead to novel enzymatic transformations. For instance, farnesyl diphosphate analogues containing an epoxide or an allylic alcohol have been shown to be converted by sesquiterpene synthases into novel cyclic ethers. nih.gov This demonstrates that the inherent reactivity of a derivatized substrate can be harnessed by the enzyme to create products with new functionalities.

Table 3: Kinetic Parameters of Protein Farnesyltransferase with Aryl-Containing FPP Analogues

| FPP Analogue | kcat/KM (M⁻¹s⁻¹) | Fold Decrease vs. FPP |

|---|---|---|

| Farnesyl Diphosphate (FPP) | 1.8 x 10⁵ | 1 |

| Benzyl-dimethylallyl Diphosphate | 1.1 x 10⁵ | 1.6 |

| Phenyl-geranyl Diphosphate | 3.8 x 10² | 475 |

These data illustrate how derivatization of the farnesyl chain impacts catalytic efficiency. nih.gov

Studies with Biosynthetic Enzyme Systems (e.g., Farnesyl Diphosphate Synthase, Terpene Synthases)

The ultimate test for any substrate analogue is its interaction with the relevant biosynthetic enzyme system. Studies with purified farnesyl diphosphate synthase and various terpene synthases have provided a wealth of quantitative data on how structural modifications to this compound analogues affect their processing.

Kinetic analysis of farnesene synthase from Artemisia annua (AaFS) and its mutants has been particularly insightful. Site-directed mutagenesis of residues within the active site can dramatically alter the enzyme's catalytic efficiency and product specificity. nih.gov For example, certain mutations can lead to a significant increase in the production of β-farnesene, while others can reprogram the enzyme to produce α-farnesene. nih.gov

Similarly, the enzymatic conversion of synthetic FPP analogues by bacterial sesquiterpene synthases, such as β-himachalene synthase and (Z)-γ-bisabolene synthase, has demonstrated the plasticity of these enzymes. d-nb.infonih.govresearchgate.net Analogues with saturated bonds or shifted double bonds are often processed to yield novel, unnatural terpenes. d-nb.infonih.govresearchgate.net These studies not only expand the chemical space of accessible terpenes but also provide valuable information about the reaction mechanisms and the conformational flexibility of the enzyme active sites.

Table 4: Steady-State Kinetic Parameters of Wild-Type and Mutant Artemisia annua Farnesene Synthase (AaFS)

| Enzyme | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Major Product |

|---|---|---|---|---|

| WT AaFS | 5.2 ± 0.5 | 0.11 ± 0.01 | 2.1 x 10⁴ | (E)-β-Farnesene |

| L326I Mutant | 4.8 ± 0.4 | 0.25 ± 0.02 | 5.2 x 10⁴ | (E)-β-Farnesene |

| M433I Mutant | 3.9 ± 0.3 | 0.18 ± 0.01 | 4.6 x 10⁴ | (E)-β-Farnesene |

| W299C Mutant | 6.1 ± 0.6 | 0.08 ± 0.01 | 1.3 x 10⁴ | (Z)-α-Farnesene |

These data highlight how single amino acid substitutions in the active site can modulate catalytic efficiency and product specificity. nih.gov

Future Research Directions and Emerging Avenues in Dodecatriene Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The future of 7,11-Dimethyldodeca-1,6,10-triene synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often involve multiple steps, harsh reagents, and the generation of significant waste. Modern research is focused on overcoming these limitations through several key strategies:

Chemoenzymatic Platforms: A powerful emerging strategy involves the strategic combination of chemical and enzymatic oxidation methods. nih.govnih.gov This hybrid approach allows for selective oxidations at positions on the molecule that were previously difficult to access, streamlining the synthesis of complex terpenes. nih.gov By leveraging the high selectivity of enzymes, such as P450 monooxygenases, chemists can avoid the circuitous transformations often required in purely chemical syntheses. nih.govresearchgate.net

Programmable Synthesis from Simple Precursors: Innovative strategies are being developed to construct complex terpene frameworks from readily available starting materials like simple phenols. chemrxiv.org This approach involves a sequence of reactions such as prenylation, dearomatization/prenyl migration, and epoxidation/radical cyclization to predictably and efficiently build polycyclic terpene architectures. chemrxiv.org

Biocatalysis and Engineered Microbes: The use of engineered microbes for the production of terpenoids is a rapidly advancing field. nih.gov By harnessing and engineering the biosynthetic pathways within microorganisms, it is possible to produce specific dodecatrienes and other terpenes in a sustainable manner, replacing reliance on natural extracts or complex chemical synthesis. nih.gov

Environmentally Friendly Reagents: A key goal is to replace toxic and hazardous reagents with safer alternatives. For instance, in ring contraction reactions, which can be crucial for synthesizing certain sesquiterpene frameworks, environmentally friendly iodine(III) reagents are being explored as replacements for highly toxic thallium(III) reagents. acs.org

Table 1: Comparison of Synthetic Approaches for Sesquiterpenes

| Methodology | Advantages | Challenges | Key Research Areas |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile | Multi-step, low atom economy, harsh conditions | Development of new catalysts and reagents |

| Chemoenzymatic Synthesis | High selectivity, milder conditions, access to novel structures nih.govnih.gov | Enzyme stability and availability, process optimization | Discovery and engineering of new enzymes researchgate.net |

| Biosynthesis (Engineered Microbes) | Sustainable, renewable feedstocks, potential for high yields nih.gov | Pathway engineering complexity, optimization of fermentation | Genome mining, metabolic engineering nih.gov |

| Programmable Synthesis | Predictable, efficient, access to diverse frameworks from simple precursors chemrxiv.org | Development of novel catalytic systems | Cooperative bimetallic catalysis chemrxiv.org |

Exploration of Uncharted Reaction Pathways and Novel Transformations

Beyond improving existing synthetic routes, a significant area of future research involves discovering and understanding new chemical reactions and transformations for dodecatrienes. The complex structure of molecules like this compound, with its multiple double bonds, offers a rich landscape for chemical exploration.

Novel Rearrangements: Sesquiterpenoids are known to undergo fascinating molecular rearrangements under acidic conditions, leading to novel and complex molecular skeletons. nih.gov Future work will likely involve a more systematic study of these rearrangements using a wider range of catalysts and conditions to generate libraries of new dodecatriene-derived compounds.

Biosynthetic Pathway Discovery: Research into the natural biosynthesis of sesquiterpenes continues to uncover novel enzymatic pathways. For example, the discovery of a pathway in wild tomatoes that uses Z,Z-farnesyl pyrophosphate (Z,Z-FPP) instead of the more common E,E-FPP opens up new possibilities for understanding and engineering sesquiterpene production. nih.gov This involves identifying and characterizing novel terpene synthases (TPSs) and isoprenyl pyrophosphate synthases (IPPS). nih.gov

Oxidative Transformations: The conjugated double bond system in dodecatrienes makes them susceptible to various transformations like oxidation, isomerization, and polymerization. A deeper exploration of selective oxidation reactions, potentially using novel catalysts, could yield a wide array of functionalized dodecatrienes with potentially new biological activities.

Cyclization Cascades: Terpene synthases are masters of controlling complex carbocation-driven cyclization cascades to produce a vast diversity of cyclic terpenes from linear precursors. nih.gov Future research will focus on elucidating the mechanisms of these cyclizations in greater detail and using this knowledge to engineer enzymes that can produce novel cyclic structures not found in nature. acs.orgnih.gov

Advancements in High-Throughput Analytical Characterization Techniques